Methionol - d3
Description
Significance of Deuterium (B1214612) Labeling in Mechanistic and Quantitative Studies
Among the various stable isotopes, deuterium (²H or D), an isotope of hydrogen, holds particular significance. chem-station.com The substitution of hydrogen with deuterium, a process known as deuteration, introduces a kinetic isotope effect (KIE), where the rate of a chemical reaction can be altered due to the mass difference between hydrogen and deuterium. chem-station.com This effect is a powerful tool for probing reaction mechanisms, as it can help identify the rate-determining step and the nature of transition states. chem-station.comacs.org
Deuterium-labeled compounds are also crucial for quantitative analysis, particularly in mass spectrometry-based techniques. symeres.com By using a deuterated analog of the analyte as an internal standard, researchers can achieve highly accurate and precise quantification, correcting for variations in sample preparation and instrument response. msacl.org This approach, known as stable isotope dilution analysis, is a gold standard in many analytical applications. nih.govnih.gov
Role of Deuterated Analogs as Probes in Complex Systems
Deuterated analogs serve as powerful probes for investigating complex biological systems. In metabolic studies, for instance, administering a deuterated compound allows researchers to trace its metabolic fate, identifying downstream metabolites and quantifying fluxes through various pathways. synmr.inisotope.com This has significant implications for understanding drug metabolism, nutrient utilization, and the biochemical basis of diseases. symeres.comsynmr.in Furthermore, deuterated molecules are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and dynamics of macromolecules like proteins and nucleic acids. synmr.inwikipedia.org
Overview of Methionol-d3 within the Context of Deuterated Sulfur-Containing Metabolites
Methionol (B20129) (3-(methylthio)propanol) is a sulfur-containing volatile compound found in various food products and is produced during fermentation. nih.gov Its deuterated counterpart, Methionol-d3, where the three hydrogen atoms of the methyl group are replaced by deuterium, is a valuable tool for research. medchemexpress.com The study of sulfur-containing compounds and their metabolism is crucial in understanding various physiological processes. rsc.orgflashcards.world The use of isotopically labeled sulfur compounds, including deuterated ones, allows for detailed investigation into these metabolic pathways. researchgate.netresearchgate.net
Research Paradigms Utilizing Methionol-d3 as a Molecular Tool
Methionol-d3 is primarily utilized as an internal standard for the quantification of its non-deuterated form, methionol, in various matrices, particularly in food and beverage analysis. mdpi.com Its use in stable isotope dilution assays coupled with techniques like gas chromatography-mass spectrometry (GC-MS) allows for accurate measurement of methionol concentrations. This is particularly important in flavor and aroma research, where precise quantification of volatile compounds is essential. mdpi.com
Properties
CAS No. |
1082582-04-4 |
|---|---|
Molecular Formula |
C4H7D3OS |
Molecular Weight |
109.21 |
Purity |
95% min. |
Synonyms |
Methionol - d3 |
Origin of Product |
United States |
Physicochemical Properties of Methionol D3
Comparative Analysis of Molecular Weight and Formula
The defining difference between methionol and Methionol-d3 lies in their molecular formulas and, consequently, their molecular weights.
| Property | Methionol | Methionol-d3 |
| Molecular Formula | C4H10OS | C4H7D3OS medchemexpress.com |
| Molecular Weight | 106.19 g/mol nih.gov | 109.21 g/mol medchemexpress.com |
This interactive table provides a direct comparison of the fundamental properties of methionol and its deuterated analog.
Precursor Synthesis and Deuteration Techniques
Isotopic Purity and Enrichment
The utility of Methionol-d3 as an internal standard is directly dependent on its isotopic purity. Commercially available Methionol-d3 typically has a high degree of isotopic enrichment, often exceeding 95%. eptes.com This high purity is crucial to minimize any interference from partially labeled or unlabeled species, ensuring the accuracy of quantitative analyses.
Spectroscopic Profile: Mass Spectrometry and NMR
The spectroscopic properties of Methionol-d3 are distinct from those of methionol, which is the basis for its use in analytical methods.
Mass Spectrometric Fragmentation Patterns
In mass spectrometry, Methionol-d3 will exhibit a molecular ion peak at a higher mass-to-charge ratio (m/z) than methionol due to the three deuterium atoms. The fragmentation pattern will also be shifted, with fragments containing the methyl-d3 group showing a corresponding mass increase. This clear mass shift allows for the unambiguous differentiation and quantification of both the labeled and unlabeled compounds in a mixture. caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the signal corresponding to the methyl protons in methionol will be absent or significantly reduced in the spectrum of Methionol-d3. studymind.co.uk Conversely, a signal will be present in the ²H (deuterium) NMR spectrum, confirming the presence and location of the deuterium label. wikipedia.org Deuterium NMR is a powerful technique for verifying the successful deuteration of a compound. wikipedia.orgsigmaaldrich.com
Advanced Analytical Methodologies Employing Methionol D3
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy with Methionol-d3
In NMR spectroscopy, the presence of deuterium (B1214612) instead of protium (B1232500) at specific molecular sites offers distinct advantages for both qualitative and quantitative analysis.
Structural Elucidation of Intermediates and Products via Deuterium Labeling
Deuterium labeling is a well-established technique for clarifying complex molecular structures and reaction pathways. Incorporating a deuterium-labeled compound like Methionol-d3 into a reaction allows researchers to track the fate of the labeled moiety. In ¹H NMR spectra, the signal corresponding to the methyl group of methionol (B20129) disappears, while in ²H (deuterium) NMR, a signal appears. In ¹³C NMR, the carbon of the -CD₃ group shows a characteristic multiplet pattern due to C-D coupling and a slight upfield shift, known as an isotope shift.
This labeling strategy is invaluable for:
Assigning Signals: In complex molecules or reaction mixtures, unambiguously assigning NMR signals to specific parts of a structure can be challenging. By knowing that the signal associated with the deuterated group is missing or altered, chemists can confidently assign the methionol portion of the molecule.
Table 1: Hypothetical ¹³C NMR Shifts for a Product Incorporating Methionol vs. Methionol-d3 This table illustrates the expected changes in a ¹³C NMR spectrum upon deuterium labeling, aiding in the structural confirmation of a reaction product where methionol is attached to a larger molecular fragment 'R'.
| Carbon Position | Expected Chemical Shift (ppm) in Unlabeled Product (R-S-CH₃) | Expected Chemical Shift & Multiplicity in Labeled Product (R-S-CD₃) |
| R-C H₂-S | ~35 | ~35 (singlet) |
| S-C H₃ | ~15 | ~14.8 (multiplet, e.g., septet) |
Quantitative NMR (qNMR) utilizing Methionol-d3 as an Internal Standard
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance without needing an identical reference standard for the analyte itself. resolvemass.ca The method relies on using a highly pure internal standard with a known concentration. acanthusresearch.com
Methionol-d3 is a suitable candidate for a qNMR internal standard for the quantification of methionol or structurally similar analytes. Key characteristics for an effective qNMR internal standard that Methionol-d3 possesses include: magritek.com
Signal Uniqueness: The methyl protons of unlabeled methionol appear as a singlet in the ¹H NMR spectrum. The corresponding -CD₃ group in Methionol-d3 does not produce a signal in the ¹H spectrum, preventing overlap. For quantification using ¹³C NMR, the labeled carbon offers a distinct signal.
High Purity: The standard must be of high, certified purity. acanthusresearch.com
Chemical Stability: The standard should not react with the analyte, solvent, or other components in the mixture. sigmaaldrich.com
The concentration of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard, taking into account their molar masses and the number of protons contributing to each signal. magritek.com
Table 2: Example Data for qNMR Purity Determination of a Methionol Sample This interactive table demonstrates a hypothetical qNMR experiment to determine the purity of a methionol sample using Methionol-d3 as an internal standard. The purity is calculated based on the integrated signal areas in the ¹H NMR spectrum.
| Parameter | Analyte (Methionol) | Internal Standard (Methionol-d3) |
| Mass Weighed (mg) | 25.0 | 10.0 |
| Molecular Weight ( g/mol ) | 92.16 | 95.18 |
| Purity of Standard | Unknown (to be determined) | 99.9% |
| ¹H NMR Signal Used | -S-CH₃ | -OH |
| Number of Protons (N) | 3 | 1 |
| Integral Area (I) | 5.82 | 1.25 |
| Calculated Purity (%) | 98.5 | N/A |
Formula Used: Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (Mass_std / Mass_analyte) * Purity_std
Mechanistic Studies through Deuterium Isotope Effects in NMR
The substitution of hydrogen with deuterium can influence reaction rates, an observation known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is broken or formed in the rate-determining step of a reaction, using a deuterated substrate like Methionol-d3 will slow the reaction down.
NMR can be used to study these isotope effects, providing deep insights into reaction mechanisms. cdnsciencepub.com
Intramolecular Competition: If a reaction can proceed at two identical sites within a molecule, one deuterated and one not, NMR can quantify the product ratio to determine the intramolecular KIE.
Equilibrium Isotope Effects: Deuterium substitution can also shift the position of a chemical equilibrium. NMR can measure the concentrations of reactants and products at equilibrium, revealing the thermodynamic preference for deuterium at certain positions. bibliotekanauki.pl
Long-Range Isotope Effects: The influence of deuterium substitution can sometimes be observed on the chemical shifts of nuclei several bonds away. rsc.org These long-range effects can provide subtle clues about molecular conformation and electronic structure.
Mass Spectrometry (MS) Based Quantitation and Pathway Elucidation
Mass spectrometry is another powerful technique where isotopically labeled compounds like Methionol-d3 are indispensable.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification of Related Analytes
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for highly accurate and precise quantification. otsuka.co.jp The technique involves adding a known quantity of an isotopically labeled version of the analyte (the "spike," e.g., Methionol-d3) to a sample containing the natural, unlabeled analyte (e.g., methionol). sigmaaldrich.com
The sample is then analyzed by MS, which easily distinguishes between the analyte and the labeled standard due to their mass difference (3 Da in this case). The ratio of the ion intensities of the natural analyte to the labeled standard is measured. Since the amount of added standard is known precisely, the amount of the analyte originally in the sample can be calculated with high accuracy. aist.go.jp This method effectively corrects for sample loss during preparation and variations in instrument response.
Table 3: Hypothetical IDMS Data for Quantification of Methionol in a Water Sample This table outlines the results of an IDMS analysis to determine the concentration of methionol in a wastewater sample, demonstrating the method's precision.
| Sample ID | Volume of Sample (mL) | Amount of Methionol-d3 Added (ng) | MS Intensity Ratio (Methionol / Methionol-d3) | Calculated Methionol Concentration (µg/L) |
| WW-01 | 10 | 50 | 0.45 | 21.8 |
| WW-02 | 10 | 50 | 0.48 | 23.2 |
| WW-03 | 10 | 50 | 0.46 | 22.3 |
Fragmentation Pattern Analysis for Metabolic Profiling in Research Models
In metabolic research, scientists aim to understand how organisms process chemical compounds. Deuterium-labeled compounds are excellent tracers for these studies. nih.gov When a research model (e.g., cell culture, animal model) is administered Methionol-d3, its metabolic products will retain the three-deuterium-atom label.
By using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can separate the various metabolites and identify those containing the label by looking for mass shifts. For example, if methionol is oxidized to methionol sulfoxide, the deuterated version will appear at a mass 3 units higher than its natural counterpart.
Furthermore, analyzing the fragmentation patterns (MS/MS spectra) of these labeled metabolites helps to pinpoint the exact location of the label within the molecule, confirming the metabolite's structure and elucidating the metabolic pathway. biorxiv.orgmdpi.com
Table 4: Expected Mass and Key Fragments for Methionol and a Hypothetical Metabolite This interactive table shows the expected mass-to-charge ratios (m/z) for parent ions and key fragment ions of methionol and a potential metabolite, methional, in both unlabeled and d3-labeled forms. This data is critical for identifying metabolites in tracer studies.
| Compound | Form | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Fragment Structure |
| Methionol | Unlabeled | 93.04 | 75.03 | [M - H₂O + H]⁺ |
| d3-Labeled | 96.06 | 78.05 | [M - H₂O + H]⁺ | |
| Methional (Metabolite) | Unlabeled | 91.02 | 48.98 | [CH₃S=CH₂]⁺ |
| d3-Labeled | 94.04 | 52.00 | [CD₃S=CH₂]⁺ |
Integration with Chromatographic Techniques (LC-MS/MS, GC-MS) for Separation and Detection
The quantification of volatile compounds like methionol in intricate mixtures necessitates highly selective and sensitive analytical techniques. The integration of Methionol-d3 as an internal standard with chromatographic systems, especially Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for achieving accurate results.
In this context, Methionol-d3 is not the primary analyte but rather a tool to ensure the accuracy of the quantification of native methionol. The principle lies in the stable isotope dilution assay (SIDA). researchgate.net A precisely known quantity of Methionol-d3 is introduced into a sample prior to extraction and analysis. Because Methionol-d3 is chemically and physically almost identical to native methionol, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds such as methionol, GC-MS is a frequently employed technique. sci-hub.selcms.cz The analytical workflow typically involves:
Sample Spiking: The sample is spiked with Methionol-d3 internal standard.
Extraction: Volatile compounds are extracted from the matrix, often using headspace solid-phase microextraction (HS-SPME), which concentrates analytes and separates them from non-volatile matrix components. researchgate.net
Chromatographic Separation: The extract is injected into the GC, where compounds are separated based on their volatility and affinity for a capillary column. frontiersin.org Methionol and Methionol-d3, having nearly identical properties, co-elute.
Mass Spectrometric Detection: As the compounds exit the GC column, they are ionized and detected by the mass spectrometer. The MS distinguishes between methionol and Methionol-d3 based on their mass-to-charge (m/z) ratio difference of three mass units. By comparing the signal intensity of the native analyte to the known concentration of the internal standard, a precise concentration can be calculated. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for highly volatile compounds like methionol, LC-MS/MS is a powerful alternative, particularly for less volatile or thermally unstable analytes. lcms.czamegroups.org The process is analogous to GC-MS, but the separation occurs in a liquid phase on an HPLC column. shimadzu.com The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific fragmentation pattern for both the analyte and the internal standard, a technique known as Multiple Reaction Monitoring (MRM). lcms.cz
Method Development and Validation for Methionol-d3 in Complex Matrices
Developing and validating an analytical method using Methionol-d3 is essential to ensure reliable and reproducible quantification of methionol, especially in complex matrices like wine, beer, or food products. researchgate.net The primary advantage of using a stable isotope-labeled internal standard like Methionol-d3 is its ability to compensate for matrix effects. researchgate.net Matrix effects occur when other components in the sample interfere with the analyte's ionization, causing signal suppression or enhancement and leading to inaccurate quantification. Since Methionol-d3 behaves identically to methionol during ionization, it accurately corrects for these variations. researchgate.net
Achieving high sensitivity (the ability to detect low concentrations) and specificity (the ability to measure only the target analyte) is crucial for trace-level analysis.
Tandem Mass Spectrometry (MS/MS): The use of MS/MS with Multiple Reaction Monitoring (MRM) is a key strategy. lcms.cz In this technique, a specific precursor ion of methionol is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is unique to the analyte, effectively filtering out chemical noise from the matrix and significantly enhancing both specificity and the signal-to-noise ratio, which improves sensitivity. amegroups.orgchromatographyonline.com The corresponding mass-shifted transition is monitored for Methionol-d3.
Chromatographic Resolution: Fine-tuning the GC or LC separation conditions ensures that methionol is chromatographically resolved from isobaric interferences—other compounds that have the same mass but different structures. chromatographyonline.com
Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key parameters are assessed according to established guidelines. nih.gov
Linearity: This parameter confirms a proportional relationship between the measured signal and the concentration of the analyte over a specified range. A calibration curve is constructed by analyzing standards at several concentration levels. The ratio of the analyte peak area to the internal standard (Methionol-d3) peak area is plotted against the analyte concentration. A linear regression is applied, and a correlation coefficient (r²) greater than 0.99 is typically required to demonstrate linearity. researchgate.netscirp.org
Table 1: Example Linearity Data for Methionol Quantification
| Concentration (µg/L) | Analyte Area | Internal Standard Area | Response Ratio (Analyte/IS) |
| 5 | 10,540 | 101,200 | 0.104 |
| 10 | 21,350 | 103,100 | 0.207 |
| 50 | 108,200 | 102,500 | 1.056 |
| 100 | 215,100 | 101,900 | 2.111 |
| 250 | 540,800 | 102,800 | 5.261 |
| 500 | 1,095,000 | 103,400 | 10.590 |
| Correlation Coefficient (r²) | 0.9995 |
Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
Intra-day precision (Repeatability): Assesses variability within a single day.
Inter-day precision (Intermediate Precision): Assesses variability across different days. mdpi.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples prepared at low, medium, and high concentrations within the linear range. The results are expressed as percent recovery or bias. mdpi.comresearchgate.net
Table 2: Example Precision and Accuracy Data from a Method Validation Study
| QC Level | Spiked Conc. (µg/L) | Intra-day (n=5) | Inter-day (n=5) |
| Mean Measured Conc. (µg/L) | %RSD | ||
| Low (LQC) | 15 | 14.8 | 4.1 |
| Medium (MQC) | 200 | 205.2 | 2.5 |
| High (HQC) | 400 | 394.0 | 2.1 |
The robust data generated from these validation parameters, underpinned by the use of Methionol-d3, provides high confidence in the analytical results for research applications. researchgate.net
Biochemical and Metabolic Pathway Investigations with Methionol D3
Elucidation of Methionol (B20129) Metabolism in Biological Systems (Non-Human/In Vitro/In Silico)
The introduction of the deuterium-labeled methyl group in Methionol-d3 allows for its differentiation from endogenous, non-labeled methionol. This distinction is fundamental for tracing its metabolic journey within a biological system without perturbing the natural metabolic network.
Tracing the Fate of Methyl-Deuterated Methionol in Model Organisms
In model organisms such as the yeast Saccharomyces cerevisiae, a primary producer of methionol, Methionol-d3 can be introduced into the growth medium to track its uptake and subsequent conversion. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in distinguishing and quantifying Methionol-d3 and its downstream metabolites from their unlabeled counterparts.
By following the deuterated methyl group, researchers can map the distribution of the label into various cellular components. For instance, it can be determined whether Methionol-d3 is incorporated into other sulfur-containing compounds or if its carbon skeleton enters other metabolic pathways. This approach provides a clear picture of the metabolic flux originating from methionol.
Identification of Novel Metabolic Transformations and Intermediates
The use of Methionol-d3 facilitates the discovery of previously unknown metabolic transformations. When analyzing the metabolome of an organism fed with Methionol-d3, novel deuterated peaks in mass spectrometry data can signify new, previously uncharacterized metabolites of methionol.
For example, while the formation of methanethiol (B179389) from methionine is known, feeding Methionol-d3 could help to unequivocally determine if methionol is a direct precursor to volatile sulfur compounds other than methanethiol. The presence of the d3-methyl group would serve as a unique signature to confirm the metabolic link.
Table 1: Hypothetical Tracking of Methionol-d3 in a Yeast Model System
| Metabolite | Deuterium (B1214612) Labeling Status | Implication |
| Methionol | d3 | Confirms uptake of the labeled precursor. |
| Methional | d3 | Indicates the reversible oxidation of Methionol-d3. |
| Methanethiol | d3 | Suggests a potential pathway from methionol to methanethiol. |
| Dimethyl sulfide (B99878) | d3/d6 | Could indicate the dimerization or further metabolism of methanethiol derived from Methionol-d3. |
Enzymatic Biotransformation Studies of Methionol-d3
The stable isotope label in Methionol-d3 is a powerful tool for in-depth studies of the enzymes responsible for its conversion, providing insights into reaction mechanisms and kinetics.
Characterization of Enzymes Involved in Methionol Conversion (e.g., via the Ehrlich Pathway)
Methionol is known to be formed via the Ehrlich pathway, where amino acids are converted to their corresponding higher alcohols. This pathway involves a series of enzymatic reactions: transamination, decarboxylation, and reduction. The final step, the reduction of methional to methionol, is catalyzed by alcohol dehydrogenases (ADHs).
By using Methionol-d3 as a substrate in in vitro assays with purified enzymes, one can study the reverse reaction—the oxidation of methionol to methional. The deuterated methyl group allows for precise monitoring of the substrate and product, helping to identify which specific ADH isozymes are most active in this conversion.
Investigation of Kinetic Isotope Effects (KIEs) to Determine Rate-Limiting Steps
The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, so reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly with the deuterated compound.
While specific KIE studies on Methionol-d3 are not extensively documented, the principle can be applied to its enzymatic conversions. For example, if the oxidation of the methyl group is a rate-limiting step in a particular metabolic pathway, the use of Methionol-d3 would result in a slower reaction rate compared to unlabeled methionol. This would provide strong evidence for the mechanism of the enzymatic transformation.
Table 2: Theoretical Kinetic Isotope Effects in Methionol-d3 Metabolism
| Enzymatic Reaction | Expected KIE (kH/kD) | Interpretation |
| Oxidation by ADH | > 1 | Indicates that the C-H bond cleavage at the methyl group is part of the rate-determining step. |
| Other enzymatic modifications not involving the methyl group | ≈ 1 | Suggests that the modification occurs at a different position on the molecule and the methyl group is not directly involved in the rate-limiting step. |
Substrate Specificity and Enzyme Mechanism Probing using Methionol-d3
Methionol-d3 can be employed as a molecular probe to investigate the substrate specificity and active site architecture of enzymes. By comparing the binding affinity and turnover rate of Methionol-d3 with that of unlabeled methionol and other substrate analogs, researchers can gain a deeper understanding of the structural requirements for enzymatic activity.
For instance, if an enzyme's active site has a very specific interaction with the methyl group of methionol, the subtle change in bond length and vibrational frequency due to deuteration might influence its binding or catalytic efficiency. These nuanced differences, although often small, can provide valuable information about the enzyme's mechanism of action.
Contributions to Metabolomics and Flux Analysis Research
Methionol-d3, a deuterated isotopologue of methionol, serves as a valuable tool in metabolomics and metabolic flux analysis. Its labeled nature allows researchers to trace the movement and transformation of methionol and related compounds through complex biochemical networks.
Stable Isotope Tracing for Metabolic Flux Analysis in Microbial Systems (e.g., Saccharomyces cerevisiae)
Stable isotope tracing is a powerful technique used to elucidate the flow of atoms through metabolic pathways. creative-proteomics.com By introducing a labeled substrate like Methionol-d3 into a biological system, scientists can track the incorporation of the deuterium atoms into various metabolites. This information provides quantitative insights into the rates (fluxes) of metabolic reactions. creative-proteomics.comnih.gov
In the context of microbial systems, particularly the yeast Saccharomyces cerevisiae, Methionol-d3 can be employed to study the intricacies of sulfur metabolism and its connection to central carbon metabolism. nih.govplos.org S. cerevisiae is a key organism in industrial biotechnology, including the production of fermented beverages like wine. mdpi.cominfowine.com Understanding its metabolic fluxes is crucial for optimizing fermentation processes and controlling the production of flavor and aroma compounds. plos.orgmdpi.com
Metabolic flux analysis (MFA) using stable isotopes involves introducing a labeled compound and then measuring the isotopic enrichment in downstream metabolites, often using techniques like mass spectrometry. nih.gov For instance, researchers can introduce Methionol-d3 and analyze the isotopic patterns in related sulfur-containing amino acids and volatile sulfur compounds. This allows for the quantification of fluxes through pathways like the Ehrlich pathway, which is responsible for the formation of fusel alcohols, including methionol, from amino acids. mdpi.comresearchgate.net
The data generated from these experiments can be used to construct and refine metabolic models of the organism. nih.govmdpi.com These models are mathematical representations of the metabolic network and can be used to predict how changes in genetic or environmental conditions will affect metabolic output.
Table 1: Application of Stable Isotope Tracing in Saccharomyces cerevisiae
| Research Area | Key Application of Isotope Tracing | Example Labeled Compound | Analytical Technique |
| Central Carbon Metabolism | Quantifying fluxes through glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle. nih.govplos.org | 13C-glucose | Mass Spectrometry |
| Amino Acid Metabolism | Tracing the fate of amino acid carbon and nitrogen. | 15N-ammonium, 13C-amino acids | Mass Spectrometry |
| Sulfur Metabolism | Investigating the synthesis and degradation of sulfur-containing compounds. infowine.com | Methionol-d3, 35S-sulfate | Mass Spectrometry |
Understanding the Biosynthesis and Degradation Pathways of Related Sulfur-Containing Metabolites
The use of Methionol-d3 extends to the broader investigation of the biosynthesis and degradation of a wide array of sulfur-containing metabolites. nih.gov Sulfur is a vital element for all living organisms, playing a crucial role in the structure of proteins (via cysteine and methionine), and as a component of various cofactors and vitamins. kegg.jp
By tracing the deuterium label from Methionol-d3, researchers can identify novel metabolites and elucidate previously unknown biochemical transformations. For example, if the deuterium label appears in a compound not previously known to be related to methionine metabolism, it suggests a new metabolic connection. This approach has been instrumental in mapping the complex network of sulfur metabolism in various organisms.
In microorganisms, sulfur metabolism is particularly diverse. kegg.jp Some microbes can assimilate inorganic sulfate (B86663) and convert it into essential organic sulfur compounds, while others rely on the uptake of pre-formed organic sulfur molecules. uga.edu The degradation of sulfur-containing compounds is also a critical process, contributing to the global sulfur cycle. ru.nl Methionol-d3 can be used to study the enzymes and pathways involved in these processes, providing insights into how different organisms process sulfur-containing molecules.
Table 2: Key Sulfur-Containing Metabolites and their Metabolic Relationship to Methionol
| Metabolite | Role in Metabolism | Potential for Labeling with Methionol-d3 |
| Methionine | Essential amino acid, precursor to methionol. nih.gov | Direct precursor, label incorporation expected. |
| Cysteine | Amino acid involved in protein structure and detoxification. nih.gov | Can be synthesized from methionine in some organisms. |
| Homocysteine | Intermediate in methionine metabolism. nih.gov | Direct intermediate, label incorporation expected. |
| Methanethiol | Volatile sulfur compound, degradation product. ru.nl | Potential degradation product of methionol. |
| Dimethyl sulfide | Volatile sulfur compound, can be formed from methionine metabolism. nih.gov | Potential downstream product. |
Role in Chemical Ecology and Flavor Compound Research
The application of Methionol-d3 is particularly relevant in the fields of chemical ecology and flavor science, where the production and perception of volatile organic compounds are of central interest.
Investigation of Volatile Sulfur Compound Formation in Fermentation Processes
Volatile sulfur compounds (VSCs) are a class of molecules that can have a significant impact on the aroma and flavor of fermented products such as wine, beer, and cheese. nih.govawri.com.au Some VSCs contribute desirable aromas, while others can lead to off-flavors, often described as "reductive." nih.gov Methionol itself is a VSC with a cooked potato or cabbage-like aroma. nih.gov
The formation of VSCs during fermentation is a complex process involving both enzymatic reactions by microorganisms like S. cerevisiae and purely chemical reactions. mdpi.comresearchgate.net Methionol-d3 is an invaluable tool for disentangling these pathways. By adding labeled methionol to a fermentation, researchers can track which VSCs are derived from it. infowine.com
For instance, studies have shown that methionol can be a precursor to other VSCs through various biochemical transformations. mdpi.comresearchgate.net The use of Methionol-d3 allows for the definitive identification of these product-precursor relationships and the quantification of the conversion rates. This knowledge is crucial for developing strategies to control the formation of specific VSCs and thereby modulate the sensory profile of the final product.
Table 3: Examples of Volatile Sulfur Compounds in Fermented Beverages
| Compound | Common Aroma Descriptor | Potential Origin from Methionol |
| Methionol | Cooked potato, cabbage nih.gov | Direct product of methionine catabolism. mdpi.com |
| Methanethiol | Rotten cabbage, cooked cabbage awri.com.au | Can be formed from methionine. awri.com.au |
| Dimethyl sulfide | Cooked vegetable, truffle awri.com.au | Can be formed from S-methyl methionine. awri.com.au |
| Ethylthioacetate | Onion, burnt rubber nih.gov | Can be formed during fermentation. infowine.com |
Insights into Biochemical Pathways Affecting Sensory Attributes in Food and Beverages
The sensory attributes of food and beverages are determined by a complex interplay of volatile and non-volatile chemical compounds. acs.orguowm.gr Understanding the biochemical pathways that produce these compounds is a key focus of food science research. nih.govmdpi.com
By using Methionol-d3 to trace metabolic pathways, researchers can identify the key enzymatic steps that control the production of sensorially active compounds. This knowledge can then be used to, for example, select yeast strains with specific metabolic characteristics or to modify fermentation conditions to favor the production of desirable aroma compounds and minimize the formation of off-flavors. infowine.com The ultimate goal is to have a more precise control over the final sensory quality of food and beverage products. researchgate.net
Advanced Research Applications and Future Perspectives of Methionol D3
Utilization as a Universal Internal Standard in Quantitative Biochemical Assays
One of the primary applications of Methionol-d3 is its use as an internal standard in quantitative biochemical assays, particularly in conjunction with mass spectrometry (MS). The isotope dilution technique, which employs stable isotope-labeled compounds like Methionol-d3, is a widely accepted approach for achieving precise and accurate quantification in complex biological matrices. gcms.cz This is because the labeled standard exhibits nearly identical chemical and physical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis. chiron.no
The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in LC-MS analysis for its ability to correct for matrix effects and variations in ionization efficiency. chiron.no Matrix effects, which arise from co-eluting compounds that can suppress or enhance the analyte signal, are a significant challenge in quantitative analysis. sci-hub.se By co-eluting with the native analyte, a SIL-IS like Methionol-d3 can effectively compensate for these variations, leading to more reliable and reproducible results. chiron.no
For instance, in the quantitative analysis of opioids in biological fluids, deuterium-labeled analogs are used as internal standards to overcome matrix interference and achieve meaningful detection limits. gcms.cz Similarly, in the analysis of vitamin D metabolites, a stable-isotope-labeled internal standard is crucial for an interference-free LC-MS/MS assay. nih.govoup.com The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the labeled compound to the sample, allowing for the accurate determination of the endogenous analyte concentration based on the ratio of the labeled to the unlabeled compound. nih.gov
The effectiveness of this technique has been demonstrated in various applications, including the analysis of meloxicam (B1676189) in human plasma, where the use of meloxicam-d3 (B562387) as an internal standard resulted in high precision and accuracy. sci-hub.se The average recovery of the internal standard was 92.9%, highlighting the reliability of this approach. sci-hub.se
Table 1: Applications of Deuterated Internal Standards in Quantitative Assays
| Analyte | Internal Standard | Matrix | Analytical Technique | Key Findings | Reference(s) |
| Opioids (e.g., hydrocodone) | Hydrocodone-d3 | Biological fluids | GC/MS/MS | Enabled precise quantitation in the presence of background interferences. | gcms.cz |
| Meloxicam | Meloxicam-d3 | Human plasma | LC-MS/MS | Achieved high precision (intra-day and inter-day < 4.7%) and accuracy, with an average recovery of 92.9%. | sci-hub.se |
| 25-hydroxyvitamin D2 and D3 | Stable-isotope-labeled IS | Human serum | ID-LC-MS/MS | Provided a robust, interference-free assay suitable for routine clinical use. | nih.govoup.com |
| Cocaine | Cocaine-d3 | Urine | DESI-MS | Achieved RSDs better than 4% for quantitative analysis. | nih.gov |
| Methanol (B129727) | Methanol-d3 | Wastewater | GC/MS | Enabled linear calibration curves over 3 orders of magnitude. | researchgate.net |
Mechanistic Studies of Non-Enzymatic Degradation and Transformation
Methionol (B20129) is a known flavor compound in various foods and beverages, and its degradation can significantly impact their sensory profiles. mdpi.com Understanding the non-enzymatic degradation and transformation of methionol is crucial for controlling flavor development and stability. Methionol-d3 can serve as a valuable tool in these mechanistic studies.
In wine, for example, methional, a potent flavor compound, can be formed from the direct peroxidation of methionol or through the Strecker degradation of methionine. researchgate.net Studies have shown that the concentration of methional increases in wines spiked with methionol, indicating a direct chemical transformation pathway. researchgate.net The use of Methionol-d3 in such studies would allow researchers to trace the transformation process and differentiate it from other formation pathways.
The degradation of sulfur-containing compounds like methionol is also relevant in the context of fermented sausages. The chemical accumulation of methanethiol (B179389) from methionine, a precursor to methionol, has been observed during sausage fermentation. csic.es The Strecker degradation of methionine represents a competitive pathway against the Ehrlich pathway, affecting the production of both methanethiol and methionol. csic.es By using Methionol-d3, researchers could investigate the kinetics and mechanisms of these competing pathways under different processing conditions.
Furthermore, the thermal degradation of related compounds like thiamine (B1217682) can lead to the formation of important aroma compounds such as 2-methyl-3-furanthiol. csic.es While the temperatures in dry fermented sausage processing are mild, the detection of this compound suggests non-thermal generation mechanisms that could be investigated using labeled precursors. csic.es
Potential in Environmental and Material Science Research as a Labeled Tracer
The application of stable isotopes as tracers is well-established in environmental science for tracking chemical pathways and understanding ecological processes. scbt.com Methionol-d3, as a labeled form of a naturally occurring sulfur compound, has potential as a tracer in various environmental and material science applications.
In environmental research, stable isotopes are used to investigate the distribution and behavior of chemicals in different environmental compartments. scbt.comexsyncorp.com For instance, labeled compounds can be used to trace nutrient cycling, water movement, and food web dynamics. scbt.com Given that methionol can be produced by microorganisms, Methionol-d3 could be used to study microbial sulfur metabolism in different ecosystems.
In material science, labeled compounds are used in the development of advanced materials with unique properties. scbt.com Methanol-d3, a related deuterated compound, is used in the testing of chemically manufactured products like paints and plastics. isotope.com Methionol-d3 could potentially be used in similar applications, for example, to study the degradation or release of sulfur-containing additives from materials.
The analysis of methanol in wastewater is another area where Methanol-d3 has been successfully employed as an internal standard for quantification by GC-MS. researchgate.net This demonstrates the utility of deuterated compounds in monitoring environmental contaminants.
Innovations in Deuterium (B1214612) Labeling Technologies and Their Impact on Methionol-d3 Research
Recent advancements in deuterium labeling technologies are making the synthesis of deuterated compounds like Methionol-d3 more efficient and accessible. nih.gov These innovations are crucial for expanding the research applications of such labeled molecules.
Traditionally, the introduction of a trideuteromethyl group often involved the use of costly and hazardous reagents like CD3I. thieme-connect.com However, novel methods are being developed to overcome these limitations. For example, a one-pot, solvent-free mechanochemical method for –CD3 incorporation has been developed, offering a more sustainable and adaptable approach. thieme-connect.com This method avoids the use of carcinogenic reagents and provides high yields with a desirable amount of deuteration. thieme-connect.com
Electrochemical methods are also emerging as a powerful tool for deuteration. researchgate.net These methods can use deuterium oxide (D2O) as an economical deuterium source and proceed under mild conditions without the need for transition-metal catalysts. researchgate.net Such techniques have been successfully applied to the deuteration of various organic molecules, including the conversion of aromatic trifluoromethyl groups to methyl-d3 groups. researchgate.net
Furthermore, semiconductor photocatalysis offers a sustainable approach for the controlled installation of deuterated N-alkyl groups into pharmaceutical amines by tuning isotopic water and methanol. ucl.ac.uk These innovative labeling strategies have the potential to be adapted for the synthesis of Methionol-d3 and other deuterated compounds, thereby facilitating their broader use in research. The development of these new synthetic routes is driven by the increasing demand for deuterated compounds in various fields, including medicinal chemistry, where they are used to improve the pharmacokinetic profiles of drugs. nih.govzeochem.com
Table 2: Innovations in Deuterium Labeling
| Technology | Description | Advantages | Reference(s) |
| Mechanochemistry | Solvent-free, one-pot method for trideuteromethylation. | Avoids hazardous reagents, high yield, sustainable. | thieme-connect.com |
| Electrochemistry | Facile and general method using D2O as the deuterium source. | Mild conditions, no transition-metal catalysts, economical. | researchgate.net |
| Semiconductor Photocatalysis | Uses light energy to drive deuteration with isotopic water and alkanols. | Sustainable, precise control over the number of deuterium atoms. | ucl.ac.uk |
Unexplored Research Avenues and Methodological Challenges in Methionol-d3 Application
While Methionol-d3 holds significant promise, there are still unexplored research avenues and methodological challenges that need to be addressed.
One area for future research is the application of Methionol-d3 in metabolomics studies. Metabolomics aims to analyze the complete set of small-molecule metabolites in a biological system, and labeled compounds are invaluable for tracing metabolic pathways. acs.org While deuterated compounds are used as tracers in medicinal chemistry, the specific application of Methionol-d3 in broad metabolomic profiling of sulfur-containing metabolites remains largely unexplored. nih.gov
In food science, the role of yeast in the formation of dimethyl sulfide (B99878) (DMS) from S-methyl-L-methionine (SMM), a derivative of methionine, has been a subject of investigation. researchgate.net It has been confirmed that a chemical pathway exists for the formation of DMS from SMM, and this process is modulated by the yeast strain. researchgate.net Methionol-d3 could be used to further elucidate the yeast-mediated mechanisms and the interplay between different sulfur metabolic pathways during fermentation.
Methodological challenges in the use of deuterated standards primarily revolve around potential isotopic effects and the need for high isotopic purity. chiron.no While stable isotope-labeled standards are designed to behave identically to their native counterparts, small differences in chromatographic retention times can sometimes be observed, particularly with a high degree of deuterium labeling. chiron.no Ensuring the high isotopic purity of Methionol-d3 is also crucial to avoid interference from unlabeled or partially labeled species. exsyncorp.com
Furthermore, the analysis of volatile sulfur compounds like methionol can be challenging due to their low concentrations and potential for degradation during sample preparation and analysis. researchgate.net The development of sensitive and robust analytical methods, such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS), is essential for accurate quantification. researchgate.net
Q & A
Q. How is methionol-d3 typically quantified in yeast fermentation studies, and what methodological considerations ensure accuracy?
Methionol-d3 is quantified using headspace-solid phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . This method requires deuterated internal standards (e.g., methionol-d3) to correct for matrix effects and variability in extraction efficiency. Key considerations include optimizing SPME fiber type, equilibration time, and temperature to maximize volatile compound adsorption . Calibration curves using known concentrations of methionol-d3 in synthetic wine matrices are critical for accurate quantification.
Q. What metabolic pathways produce methionol in yeast, and how do isotopic labels like deuterium aid in tracing these pathways?
Methionol is synthesized via the Ehrlich pathway , where L-methionine undergoes transamination (catalyzed by Aro8p/Aro9p) to form α-keto-γ-(methylthio)butyrate (KMBA), followed by decarboxylation (via Aro10p or other decarboxylases) to methional, which is reduced to methionol . Deuterium labeling (e.g., methionol-d3) enables isotopic tracing to distinguish between de novo synthesis and precursor uptake. For example, feeding deuterated L-methionine (e.g., L-Met-d4) allows tracking of methionol-d3 production kinetics .
Q. How do environmental factors like sulfur dioxide (SO₂) influence methionol biosynthesis in yeast?
SO₂ addition during fermentation increases methionol concentrations by up to 55% due to its impact on redox balance (e.g., NADPH/NADP+ ratios) and sulfur metabolism. Experimental designs must control SO₂ dosage (e.g., 0–40 mg L⁻¹) and monitor methionine depletion, as L-methionine availability directly limits methionol synthesis . Parallel fermentations with/without SO₂, using HPLC to track methionine consumption, are recommended .
Q. What are the primary challenges in isolating methionol-d3 from complex fermentation matrices?
Co-extraction of sulfur-containing volatiles (e.g., hydrogen sulfide, thioesters) can interfere with methionol-d3 detection. To mitigate this, researchers use two-dimensional GC (GC×GC) or sulfur-selective detectors (e.g., pulsed flame photometric detection). Additionally, sample preparation must include pH adjustment (e.g., to 3.5) to stabilize methionol-d3 and minimize degradation .
Q. How do researchers validate the absence of methionol-d3 in control experiments (e.g., yeast-free fermentations)?
Control experiments involve fermenting sterile media under identical conditions. Methionol-d3 should be undetectable via GC-MS in controls, confirming that its presence in test samples arises solely from yeast metabolism. Replicates (n ≥ 3) and limit of detection (LOD) calculations (e.g., 0.1 µg L⁻¹) are essential to rule out contamination .
Advanced Research Questions
Q. How do strain-specific differences in ARO gene expression impact methionol-d3 production, and what genetic tools are used to study this?
Wine yeast strains (e.g., Zymaflore F15) exhibit greater methionol-d3 production than lab strains (e.g., BY4743) due to allelic variations in ARO8. For example, deleting ARO8 reduces methionol by 92% in F15 but only 44% in BY4743, suggesting compensatory pathways in lab strains . CRISPR-Cas9 gene editing and qRT-PCR are used to compare ARO8/ARO9 expression levels across strains. Double-deletion mutants (e.g., aro8Δ/aro9Δ) reveal unexpected methionol-d3 overproduction, implying alternative transaminases (e.g., Bat1p/Bat2p) or pathways .
Q. What experimental strategies resolve contradictions in methionol-d3 production when Ehrlich pathway genes are deleted?
Contradictory results (e.g., increased methionol in aro9Δ mutants) require multi-omics integration . For instance, transcriptomics can identify upregulated alternative transaminases, while metabolomics tracks KMBA/methional pools. In F15 aro8Δ/aro9Δ, methionol-d3 overproduction suggests methanethiol conversion via uncharacterized pathways, necessitating ¹³C-tracer experiments .
Q. How do researchers model methionol-d3 kinetics during fermentation, and what parameters are critical for predictive accuracy?
Kinetic models incorporate variables like specific growth rate , methionine uptake, and enzyme activity (e.g., Aro8p Vmax/Km). Compartmental models distinguish intracellular (e.g., KMBA) and extracellular methionol-d3 pools. Parameter estimation requires time-series data from high-resolution sampling (e.g., hourly during exponential phase) and nonlinear regression tools (e.g., Monod equations) .
Q. What role does methionol-d3 play in cross-talk between yeast and lactic acid bacteria (LAB) during malolactic fermentation?
Methionol-d3 can be metabolized by LAB into 3-(methylthio)propionic acid , altering wine aroma. Co-culture experiments with S. cerevisiae and Oenococcus oeni require stable isotope probing (SIP) to track deuterium transfer. Sampling at exponential vs. stationary phase reveals phase-dependent metabolite exchange .
Q. How do researchers address ethical and reproducibility challenges in methionol-d3 studies, particularly with proprietary yeast strains?
Ethical guidelines mandate transparency in strain sourcing (e.g., ATCC accession numbers) and data sharing (raw GC-MS files, growth curves). For proprietary strains (e.g., commercial wine yeasts), collaborations with industry partners must include material transfer agreements (MTAs) . Reproducibility is ensured by adhering to MIAMET standards for metabolomics data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
